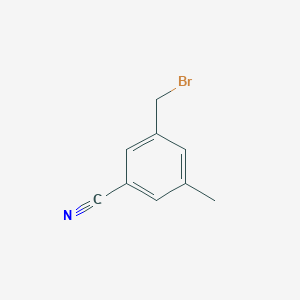
3-(Bromomethyl)-5-methylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-5-methylbenzonitrile is a useful research compound. Its molecular formula is C9H8BrN and its molecular weight is 210.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
3-(Bromomethyl)-5-methylbenzonitrile is utilized as an intermediate in the synthesis of various biologically active compounds. Its bromomethyl group allows for further functionalization, making it a versatile building block in drug discovery.
- Inhibitors of PD-1/PD-L1 Pathway : Compounds derived from this compound have been investigated as small-molecule inhibitors targeting the immune checkpoint proteins PD-1 and PD-L1, which are critical in cancer immunotherapy .
- Anticancer Activity : Research indicates that derivatives of this compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest .
Organic Synthesis
The compound serves as a key intermediate in various synthetic pathways:
- Synthesis of Benzamide Derivatives : The bromomethyl group can be substituted with amines or other nucleophiles to yield benzamide derivatives, which have shown promising biological activities .
- Formation of Nitriles : The nitrile functional group contributes to the reactivity of the compound, allowing it to participate in nucleophilic addition reactions, which are essential in organic synthesis .
Case Studies and Research Findings
Propriétés
Numéro CAS |
124289-23-2 |
|---|---|
Formule moléculaire |
C9H8BrN |
Poids moléculaire |
210.07 g/mol |
Nom IUPAC |
3-(bromomethyl)-5-methylbenzonitrile |
InChI |
InChI=1S/C9H8BrN/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4H,5H2,1H3 |
Clé InChI |
BHHHTJQBFRLUAD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C#N)CBr |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













